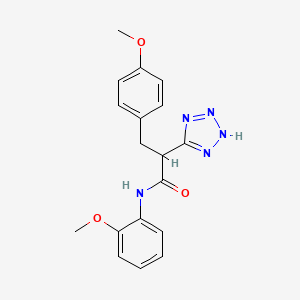

N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Description

N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound featuring a propanamide backbone with two distinct aromatic substituents: a 2-methoxyphenyl group attached to the amide nitrogen and a 4-methoxyphenyl group on the central carbon. The tetrazole ring at the 2-position serves as a critical pharmacophore, often acting as a bioisostere for carboxylic acids in medicinal chemistry .

Properties

IUPAC Name |

N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-25-13-9-7-12(8-10-13)11-14(17-20-22-23-21-17)18(24)19-15-5-3-4-6-16(15)26-2/h3-10,14H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNFTJMOUHZMKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps:

-

Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. This reaction is often carried out in the presence of a catalyst such as zinc chloride or ammonium chloride under reflux conditions.

-

Coupling Reactions: : The methoxyphenyl groups are introduced through coupling reactions. For instance, a Suzuki coupling reaction can be employed, where a boronic acid derivative of methoxyphenyl is reacted with a halogenated precursor in the presence of a palladium catalyst.

-

Amidation: : The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate product with an appropriate amine under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The methoxy groups in the compound can undergo oxidation to form corresponding phenolic derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : The compound can be reduced at the amide bond to form the corresponding amine. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

-

Substitution: : The aromatic rings can undergo electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of nitric acid and sulfuric acid to introduce nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using concentrated nitric and sulfuric acids.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Corresponding amines.

Substitution: Nitro derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, although specific studies are required to confirm these activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide depends on its interaction with molecular targets. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to enzymes and receptors that recognize carboxylates. This binding can inhibit or modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects: Methoxy vs. Fluorine Substitution: The 4-fluorophenyl analog () demonstrates how electronegative substituents can enhance binding affinity and metabolic stability, a common strategy in drug design. Hydroxy Groups: Compounds with hydroxy substituents (e.g., ) may exhibit altered pharmacokinetics due to hydrogen bonding or susceptibility to glucuronidation.

Tetrazole as a Pharmacophore : The tetrazole ring’s role as a carboxylic acid bioisostere is critical for mimicking carboxylate interactions in biological systems, as seen in angiotensin II receptor blockers (ARBs) like valsartan .

Biological Activity

N-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a compound of interest due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₁₉N₅O₃

- Molecular Weight : 353.38 g/mol

- CAS Number : 483993-09-5

The compound features a tetrazole ring, which is known for enhancing biological activity in various compounds. The methoxy groups on the phenyl rings may contribute to its lipophilicity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the tetrazole ring from appropriate precursors.

- Coupling reactions to attach the methoxyphenyl groups.

Antitumor Activity

Several studies have indicated that compounds containing tetrazole moieties exhibit significant antitumor properties. For instance, a structure-activity relationship (SAR) analysis has shown that the presence of methoxy groups can enhance cytotoxicity against various cancer cell lines.

| Compound | Cell Line Tested | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Compound A | A-431 (skin cancer) | 1.98 ± 1.22 | Significant activity observed |

| Compound B | Jurkat (leukemia) | <1.0 | Comparable to standard drugs |

Anticonvulsant Activity

Research has also explored the anticonvulsant potential of similar compounds. The tetrazole ring is often associated with neuroprotective effects, which may be beneficial in managing seizure disorders.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells through modulation of apoptotic pathways.

Case Studies and Research Findings

-

Antitumor Efficacy : A study demonstrated that a series of tetrazole derivatives, including this compound, exhibited IC₅₀ values significantly lower than traditional chemotherapeutics such as doxorubicin.

- Study Reference : MDPI Journal.

- Neuroprotective Effects : In animal models, compounds similar to this compound showed promise in reducing seizure frequency and severity.

- Pharmacokinetic Studies : Investigations into the pharmacokinetics reveal favorable absorption and distribution profiles, suggesting potential for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.